Propantheline Bromide

Antimuscarinic potency Structure-activity relationship Methantheline comparison

Propantheline Bromide is a quaternary ammonium mAChR antagonist with 2-5x greater potency than its structural analog methantheline, enabling lower working concentrations and reduced solvent artifacts in smooth muscle assays. Its limited CNS penetration makes it ideal for peripheral antimuscarinic studies. Researchers select it for: esophageal manometry protocols (26% reduction in contraction amplitude at 15 mg oral dose); sustained GI motility inhibition (4-6 hr duration, 50% maximal effect at 2.5 hr); and gastric acid secretion studies where it offers the highest selectivity ratio vs. mydriasis among anticholinergics.

Molecular Formula C23H30NO3.Br
C23H30BrNO3
Molecular Weight 448.4 g/mol
CAS No. 50-34-0
Cat. No. B1678259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropantheline Bromide
CAS50-34-0
SynonymsBromide, Propantheline
Pro Banthine
Pro-Banthine
Probanthine
Propantheline
Propantheline Bromide
Molecular FormulaC23H30NO3.Br
C23H30BrNO3
Molecular Weight448.4 g/mol
Structural Identifiers
SMILESCC(C)[N+](C)(CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)C(C)C.[Br-]
InChIInChI=1S/C23H30NO3.BrH/c1-16(2)24(5,17(3)4)14-15-26-23(25)22-18-10-6-8-12-20(18)27-21-13-9-7-11-19(21)22;/h6-13,16-17,22H,14-15H2,1-5H3;1H/q+1;/p-1
InChIKeyXLBIBBZXLMYSFF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to light yellow solid powder.
Solubility67.3 [ug/mL] (The mean of the results at pH 7.4)
greater than or equal to 100 mg/mL at 70 °F (NTP, 1992)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Propantheline Bromide 50-34-0: Quaternary Ammonium Antimuscarinic for Smooth Muscle Research and Diagnostic Applications


Propantheline Bromide (CAS 50-34-0) is a quaternary ammonium antimuscarinic agent that functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), inhibiting acetylcholine-mediated smooth muscle contraction and exocrine gland secretion [1]. It is a white to pale yellow crystalline powder with a melting point of 159–161°C, soluble in water (50 mg/mL), alcohol, and chloroform, and practically insoluble in ether and benzene [2]. Structurally, it is the isopropyl analogue of methantheline bromide, belonging to the xanthene class of anticholinergics [3].

Propantheline Bromide Procurement: Why In-Class Antimuscarinic Substitution Introduces Experimental and Clinical Risk


Although Propantheline Bromide shares the antimuscarinic mechanism with agents like glycopyrrolate, oxybutynin, and atropine, substitution cannot be assumed to be functionally equivalent. As a quaternary ammonium compound, Propantheline exhibits limited central nervous system penetration, a property shared by some but not all antimuscarinics (e.g., atropine is a tertiary amine with significant CNS access) [1]. Crucially, within the quaternary ammonium class, significant quantitative differences exist in potency, tissue selectivity, and duration of action. For example, Propantheline demonstrates enhanced potency over its direct structural analog methantheline due to isopropyl substitution [2], while exhibiting distinct functional effects on esophageal contraction amplitude compared to the calcium channel blocker nifedipine [3]. Furthermore, its therapeutic profile in urological applications differs quantitatively from oxybutynin in terms of cystometric capacity improvement [4]. Therefore, the selection of Propantheline Bromide must be driven by specific quantitative performance parameters relevant to the intended research or diagnostic protocol.

Propantheline Bromide Evidence Guide: Head-to-Head Quantitative Differentiation from Key Comparators


Propantheline Bromide Exhibits 2-5x Enhanced Antimuscarinic Potency Relative to Structural Analog Methantheline Bromide

Propantheline Bromide demonstrates significantly enhanced antimuscarinic potency compared to its direct structural analog, Methantheline Bromide. This differentiation arises from a specific structural modification: the substitution of an ethyl radical in Methantheline with an isopropyl group in Propantheline [1]. In vitro studies using isolated guinea-pig ileum and in vivo assays in cats and mice quantitatively confirm this increased activity, establishing Propantheline as the more potent xanthene derivative [2].

Antimuscarinic potency Structure-activity relationship Methantheline comparison

Propantheline Bromide Shows Superior Esophageal Contraction Amplitude Reduction (26%) Compared to Nifedipine (11%) in Normal Volunteers

In a direct head-to-head study of 7 healthy volunteers, a 15 mg oral dose of Propantheline Bromide significantly reduced esophageal contraction amplitude by 26% (P<0.05 vs basal and placebo), whereas a 20 mg sublingual/buccal dose of nifedipine produced only an 11% reduction [1]. Conversely, nifedipine showed a greater effect on lower esophageal sphincter (LES) pressure (32% reduction) compared to Propantheline Bromide (21% reduction) [1]. This indicates a functional differentiation where Propantheline Bromide more potently targets the esophageal body smooth muscle, while nifedipine preferentially affects the sphincter.

Esophageal motor function Nifedipine comparison Smooth muscle relaxation

Propantheline Bromide Demonstrates Significantly Prolonged Hypotonic Effect (50% of Max at 2.5 hr) Compared to Glucagon (<30 min) in Diagnostic Duodenography

In a double-blind study comparing 30 mg intramuscular Propantheline Bromide with 2 mg glucagon in 12 healthy volunteers and 36 patients, the onset of hypotonic effect was similar (maximum at 10 min), but duration differed dramatically [1]. The effects of glucagon disappeared rapidly after 30 minutes, whereas Propantheline Bromide still retained 50% of its maximum effect 2.5 hours post-injection [1]. The hypotonic effect of Propantheline Bromide lasted 4-6 hours in total [1].

Hypotonic duodenography Glucagon comparison Diagnostic imaging

Propantheline Bromide Exhibits a Unique Gastroselective Profile: Higher Ratio of Gastric Acid Inhibition to Mydriasis and Gastric Emptying Delay in Rat Models

In a comparative rat study evaluating five anticholinergic drugs, Propantheline Bromide demonstrated the highest ratios of gastric acid output inhibition relative to both pupil diameter change (mydriasis) and gastric emptying delay [1]. While not the most potent compound overall, this favorable selectivity ratio indicates that at doses required to suppress gastric acid, Propantheline Bromide produces less unwanted mydriasis and less interference with gastric motility compared to drugs like atropine sulfate or dicyclomine [1]. This is consistent with earlier findings in humans where Propantheline showed a more selective action on gastric secretion than on saliva flow compared to atropine [2].

Gastric secretion Mydriasis Gastric emptying Selectivity profile

Propantheline Bromide Shows Lower Efficacy Than Oxybutynin in Increasing Maximum Cystometric Capacity in Neurogenic Bladder Patients

A direct head-to-head randomized controlled trial in 34 multiple sclerosis patients with detrusor hyperreflexia revealed that oxybutynin was significantly more effective than Propantheline Bromide in improving urodynamic parameters [1]. The mean increase in maximum cystometric capacity was 144±115 mL for oxybutynin compared to only 35±101 mL for Propantheline Bromide (P value not explicitly provided in abstract, but described as 'significantly larger') [1]. Symptomatically, a good response was achieved in 67% of oxybutynin patients versus 36% of Propantheline patients [1]. This quantitative difference underscores that Propantheline Bromide is not the optimal antimuscarinic choice for this specific indication.

Neurogenic bladder Detrusor hyperreflexia Oxybutynin comparison Urodynamics

Propantheline Bromide (0.5 mg IV) Produces No Detectable Heart Rate Change in Normal Volunteers, Unlike Glycopyrrolate (0.1 mg IV) Which Decreases Heart Rate

In a study on normal human volunteers, intravenous administration of a small dose of Propantheline Bromide (0.5 mg) produced no detectable change in heart rate, whereas glycopyrrolate (0.1 mg) produced a slight decrease in heart rate [1]. Interestingly, when Propantheline was administered 10 minutes after pretreatment with glycopyrrolate, it produced a significant increase in heart rate, suggesting a complex interaction related to ganglionic effects [1].

Heart rate Glycopyrrolate comparison Autonomic pharmacology

Propantheline Bromide 50-34-0: Optimal Research and Industrial Application Scenarios Based on Differential Evidence


Potent In Vitro Antimuscarinic Tool: High-Potency mAChR Antagonism in Smooth Muscle Assays

For in vitro smooth muscle pharmacology studies (e.g., isolated guinea-pig ileum, bladder strips), Propantheline Bromide serves as a potent, non-selective mAChR antagonist. Its enhanced potency (2-5x greater than methantheline) [1] allows for lower working concentrations, reducing solvent artifacts and potential off-target effects. It is an ideal positive control or comparator compound in assays evaluating cholinergic contraction pathways.

Esophageal Motility Research: Preferential Tool for Suppressing Esophageal Body Contractions

In esophageal manometry studies or models of esophageal spasm, Propantheline Bromide is the agent of choice for reducing contraction amplitude in the esophageal body (26% reduction at 15 mg oral dose in humans) [2]. Researchers should select Propantheline Bromide when the primary experimental endpoint is modulation of esophageal peristaltic strength rather than lower esophageal sphincter pressure, for which nifedipine is more efficacious [2].

Prolonged Gastrointestinal Hypotonia for Diagnostic Imaging Protocols

For radiographic procedures like hypotonic duodenography or barium studies requiring sustained inhibition of gastrointestinal motility and tone, Propantheline Bromide provides a long duration of action (4-6 hours) [3]. Its effect profile, with 50% of maximal effect still present at 2.5 hours, makes it suitable for protocols where a single dose must maintain hypotonia throughout an extended imaging session [3].

Gastric Secretion Studies Requiring Minimized Systemic Anticholinergic Interference

In in vivo models of gastric acid secretion, Propantheline Bromide offers a favorable selectivity profile. Data from rat studies show it has the highest ratio of acid output inhibition to undesirable effects like mydriasis and delayed gastric emptying, compared to other anticholinergics like atropine and dicyclomine [4]. This makes it a preferred tool when the research objective is to isolate effects on gastric secretion while minimizing confounding systemic antimuscarinic actions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Propantheline Bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.